Benzyl 2-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 2-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H15NO3. It is also known as benzyl 4-oxopiperidine-1-carboxylate. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is used in various fields, including medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-oxopiperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time precisely. The product is then purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: this compound can be oxidized to benzyl 2-oxopiperidine-1-carboxylic acid.
Reduction: Reduction yields benzyl 2-hydroxypiperidine-1-carboxylate.
Substitution: Substitution reactions can produce various derivatives depending on the substituents used.
Scientific Research Applications
Benzyl 2-oxopiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of neurological disorders like Alzheimer’s disease.
Medicine: It serves as a lead compound in drug discovery and development, particularly for designing new therapeutic agents.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Similar in structure but lacks the carboxylate group.
1-Boc-4-piperidone: Contains a tert-butyl carbamate group instead of a benzyl group.
4-Piperidone monohydrate hydrochloride: A simpler piperidone derivative without the benzyl group
Uniqueness: Benzyl 2-oxopiperidine-1-carboxylate is unique due to its combination of a benzyl group and a carboxylate group attached to the piperidine ring. This structure imparts specific chemical properties and biological activities that are distinct from other piperidine derivatives .
Properties
IUPAC Name |
benzyl 2-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMGCSFOUSKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455096 | |
Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106412-35-5 | |
Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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